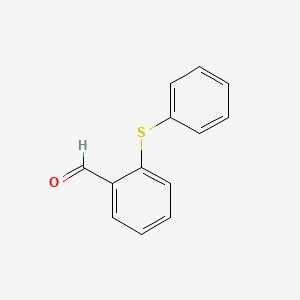

2-(フェニルチオ)ベンズアルデヒド

概要

説明

2-(Phenylthio)benzaldehyde is a chemical compound with the molecular formula C13H10OS . It has an average mass of 214.283 Da and a monoisotopic mass of 214.045242 Da .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2-(Phenylthio)benzaldehyde, has been extensively studied . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)benzaldehyde consists of 13 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a density of 1.2±0.1 g/cm3 .Physical And Chemical Properties Analysis

2-(Phenylthio)benzaldehyde has a boiling point of 329.9±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol, and the flash point is 168.7±8.9 °C . The index of refraction is 1.645, and the molar refractivity is 64.4±0.4 cm3 .科学的研究の応用

化学的性質と合成

2-(フェニルチオ)ベンズアルデヒドは、CAS登録番号: 36943-39-2、分子量214.29、分子式C13H10OSを有します . 多くの医薬品合成における重要な中間体であるベンズアルデヒドから合成されます .

製薬用途

製薬業界では、2-(フェニルチオ)ベンズアルデヒドは多くの医薬品合成における重要な中間体として使用されています . しかし、この化合物を中間体として使用する特定の薬物は、資料では言及されていません。

工業用途

2-(フェニルチオ)ベンズアルデヒドは、重要な工業用途を有しています。 例えば、多様な生物学的および工業的用途を持つ汎用的な骨格である2-アリールベンゾチアゾールの合成に使用されます .

蛍光色素染色基質

2-(フェニルチオ)ベンズアルデヒドは、蛍光色素染色基質として作用する2-(ベンゾチアゾール-2-イル)-フェニル-β-D-ガラクトピラノシド誘導体の合成に使用されます .

細菌検出

上記の2-(ベンゾチアゾール-2-イル)-フェニル-β-D-ガラクトピラノシド誘導体は、細菌検出に使用されるβ-D-ガラクトシダーゼ活性も有しています .

抗腫瘍剤

2-(フェニルチオ)ベンズアルデヒドは、抗腫瘍作用を有する化合物の合成に使用されます .

抗メラノジェネシス剤

2-(フェニルチオ)ベンズアルデヒドから合成された化合物は、抗メラノジェネシス作用を持つことが示されています .

分析物検出のための蛍光プローブ

作用機序

Target of Action

Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

It’s suggested that benzaldehyde, a structurally similar compound, disrupts cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzothiazole derivatives, which include 2-(phenylthio)benzaldehyde, have been found to have a wide range of biological applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzaldehyde, a structurally similar compound, is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It’s rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

Benzothiazole derivatives, which include 2-(phenylthio)benzaldehyde, have been found to have a wide range of biological applications, suggesting they may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be an important environmental factor influencing its stability.

Safety and Hazards

将来の方向性

The extensive significance of benzo-fused heterocyclic moieties formation, such as 2-(Phenylthio)benzaldehyde, has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSXMPGWUNZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491919 | |

| Record name | 2-(Phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36943-39-2 | |

| Record name | 2-(Phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

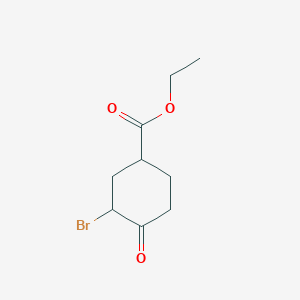

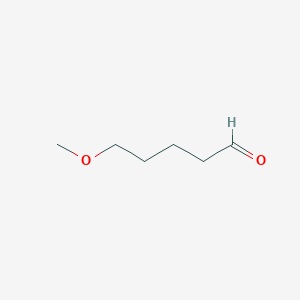

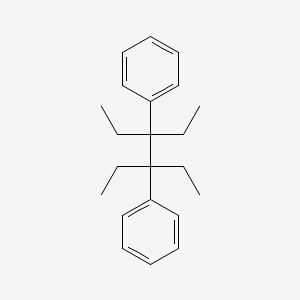

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。